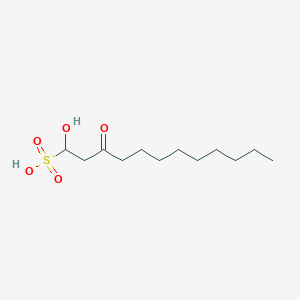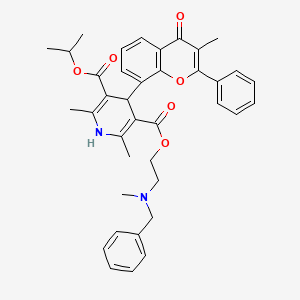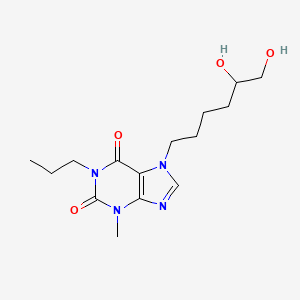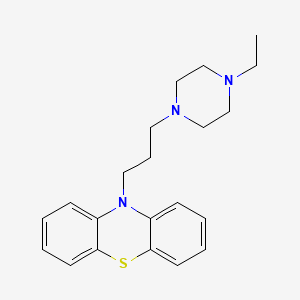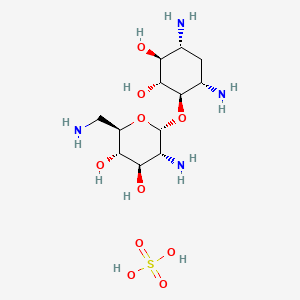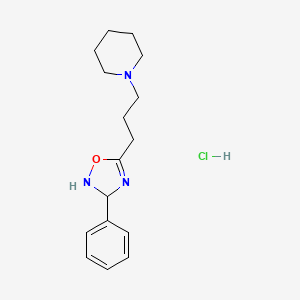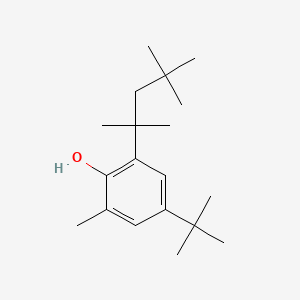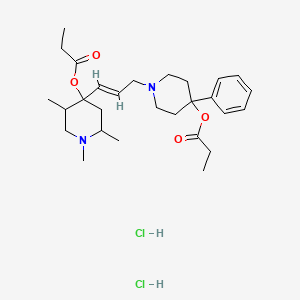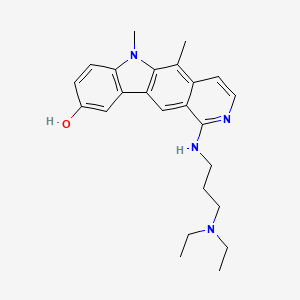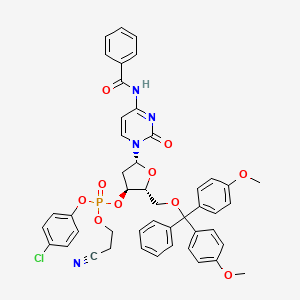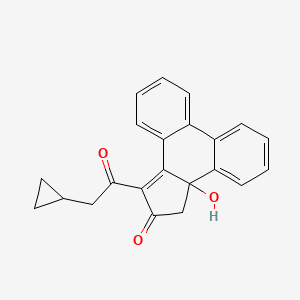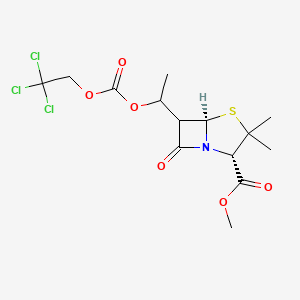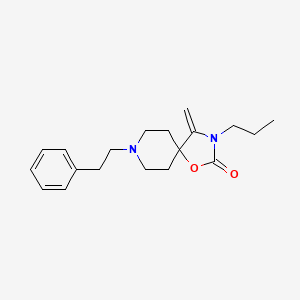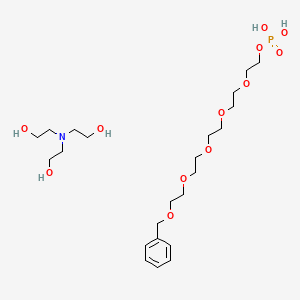
Einecs 309-003-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 309-003-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Einecs 309-003-4 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The reaction conditions are carefully controlled to maximize yield and minimize impurities. The industrial production methods also include purification steps to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Einecs 309-003-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Einecs 309-003-4 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, the compound is utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Industrially, the compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Einecs 309-003-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. This can lead to changes in cellular functions and physiological responses. The specific molecular targets and pathways involved depend on the context of its application, such as its use in therapeutic research or industrial processes .
Comparison with Similar Compounds
Einecs 309-003-4 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can focus on aspects such as reactivity, stability, and applications. For example, compounds with similar oxidation states or functional groups may exhibit different reactivity patterns or stability under various conditions. This comparison helps in understanding the distinct properties and potential advantages of this compound over other compounds .
Similar Compounds
- Einecs 203-770-8 (amyl nitrite)
- Einecs 234-985-5 (bismuth tetroxide)
- Einecs 239-934-0 (mercurous oxide)
- Einecs 433-610-4 (4-hydroxystyrene, 4-t butoxy styrene and 2,5-dimethyl -2.5-diacryloxyhexane copolymer)
- Einecs 412-170-7 (4-phenylbutyl hydroxyphosphoryl acetic acid)
These compounds share some similarities with this compound but also have unique properties that differentiate them in terms of reactivity and applications .
Properties
CAS No. |
99670-30-1 |
|---|---|
Molecular Formula |
C23H44NO12P |
Molecular Weight |
557.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C17H29O9P.C6H15NO3/c18-27(19,20)26-15-14-24-11-10-22-7-6-21-8-9-23-12-13-25-16-17-4-2-1-3-5-17;8-4-1-7(2-5-9)3-6-10/h1-5H,6-16H2,(H2,18,19,20);8-10H,1-6H2 |
InChI Key |
IDSSJTGEYMIWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


